molecular formula C23H22FN7 B2521489 2-(4-benzylpiperazin-1-yl)-N-(4-fluorophenyl)pteridin-4-amine CAS No. 946347-96-2

2-(4-benzylpiperazin-1-yl)-N-(4-fluorophenyl)pteridin-4-amine

Cat. No.: B2521489
CAS No.: 946347-96-2
M. Wt: 415.476
InChI Key: DTXNVWLGPFWIQV-UHFFFAOYSA-N
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Description

2-(4-benzylpiperazin-1-yl)-N-(4-fluorophenyl)pteridin-4-amine is a useful research compound. Its molecular formula is C23H22FN7 and its molecular weight is 415.476. The purity is usually 95%.
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Scientific Research Applications

Intracellular Calcium Modulation

Research on substituted 1,4-benzoxazines, which bear similarities to the core structure of the chemical , has shown that compounds with specific amino side chains can modulate intracellular calcium levels. These compounds, especially those with homoveratrylamino moieties, exhibited potency in affecting calcium activity, suggesting their potential application in conditions where calcium signaling is implicated (Bourlot et al., 1998).

Anticancer Agents and Enzyme Inhibitors

New mono Mannich bases incorporating piperazines were synthesized to assess their cytotoxic and anticancer properties, as well as their inhibitory effects on human carbonic anhydrase I and II isoenzymes. Modifications in the amine part of these compounds, including structures related to the query compound, demonstrated selective cytotoxicity and significant enzyme inhibition, highlighting their potential in anticancer and enzyme inhibition therapies (Tuğrak et al., 2019).

Antitumor Properties

A study on novel antitumor 2-(4-aminophenyl)benzothiazoles, related in structure and function to the compound , indicated that amino acid prodrugs of these compounds have shown potent antitumor properties. These prodrugs are designed to improve water solubility and bioavailability, indicating the potential application of similar compounds in cancer therapy (Bradshaw et al., 2002).

Antimicrobial Activities

Research into eperezolid-like molecules, which are structurally related to the query compound, demonstrated significant antimicrobial activities. These activities include high anti-Mycobacterium smegmatis activity, suggesting potential applications in developing new antimicrobial agents (Yolal et al., 2012).

Histamine H4 Receptor Ligands

A series of 2-aminopyrimidines, reflecting structural motifs common to the query compound, was synthesized as ligands for the histamine H4 receptor. These compounds, including modifications to core moieties and side chains, showed potential as anti-inflammatory and antinociceptive agents, highlighting the therapeutic potential in treating inflammation and pain (Altenbach et al., 2008).

Properties

IUPAC Name

2-(4-benzylpiperazin-1-yl)-N-(4-fluorophenyl)pteridin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22FN7/c24-18-6-8-19(9-7-18)27-22-20-21(26-11-10-25-20)28-23(29-22)31-14-12-30(13-15-31)16-17-4-2-1-3-5-17/h1-11H,12-16H2,(H,26,27,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTXNVWLGPFWIQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C3=NC4=NC=CN=C4C(=N3)NC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22FN7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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